BenchChemオンラインストアへようこそ!

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide

Drug Metabolism Cytochrome P450 Pharmacokinetics

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide is a synthetic small-molecule fluorobenzamide derivative (C₁₆H₁₈FNO₃, MW 291.32) that combines a 2,5-dimethylfuran ring, a 3-hydroxypropyl linker, and a 2-fluorobenzamide terminus. The compound belongs to the broader class of fluorobenzamides, which have been patented as selective monoamine oxidase B (MAO-B) inhibitors.

Molecular Formula C16H18FNO3
Molecular Weight 291.322
CAS No. 1421528-63-3
Cat. No. B2819039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide
CAS1421528-63-3
Molecular FormulaC16H18FNO3
Molecular Weight291.322
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O
InChIInChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20)
InChIKeyQYXGHIYOMUNUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide (CAS 1421528-63-3): Procurement-Relevant Identity & Class Features


N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide is a synthetic small-molecule fluorobenzamide derivative (C₁₆H₁₈FNO₃, MW 291.32) that combines a 2,5-dimethylfuran ring, a 3-hydroxypropyl linker, and a 2-fluorobenzamide terminus [1]. The compound belongs to the broader class of fluorobenzamides, which have been patented as selective monoamine oxidase B (MAO-B) inhibitors [2]. Publicly available bioactivity data indicate interactions with several cytochrome P450 isoforms, including CYP2C19 (Ki = 70 nM), CYP3A4 (IC₅₀ = 5.33 µM), and CYP2B6 (IC₅₀ = 15.4 µM) in human microsomal assays [1]. These characteristics define a chemical scaffold with potential pharmacological relevance, but the specific substituent pattern—2-fluoro on the benzamide ring and a 2,5-dimethyl substitution on the furan—distinguishes it from other fluorobenzamide and furan-containing analogs, making direct substitution without loss of activity profile unlikely.

Why Generic Substitution Fails for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide: Structural Determinants of Differential Activity


Within the fluorobenzamide class, minor structural modifications produce substantial shifts in target selectivity and metabolic stability. The 2-fluoro substituent on the benzamide ring influences both electronic properties and hydrogen-bonding capacity relative to chloro-, methoxy-, or unsubstituted analogs [1]. The 2,5-dimethylfuran moiety, when exchanged for unsubstituted furan, thiophene, or phenyl rings, alters conformational flexibility and π-stacking interactions, which can ablate binding to intended targets or introduce off-target liabilities . Even the hydroxypropyl linker length and oxidation state are critical—reduction to a propyl chain removes a hydrogen-bond donor, while oxidation to a ketone changes the geometry of the pharmacophore [2]. These structure-activity relationships (SAR) mean that generic substitution among fluorobenzamide analogs cannot preserve the quantitative activity fingerprint demonstrated in the evidence below.

Quantitative Differentiation Evidence: N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide vs. Comparators


CYP2C19 Binding Affinity: Target Compound vs. Class Baseline

The target compound exhibits a Ki of 70 nM against recombinant human CYP2C19, measured using 3-O-methylfluorescein as substrate with a 3-minute preincubation period [1]. Within the fluorobenzamide class, many analogs with bulkier or para-substituted benzamide rings show Ki values exceeding 500 nM against CYP2C19, indicating that the 2-fluoro substitution and the dimethylfuran-hydroxypropyl tail are favorable for this specific P450 interaction [2]. However, this result comes from cross-study comparison rather than a direct head-to-head assay, so the magnitude of advantage must be interpreted with caution.

Drug Metabolism Cytochrome P450 Pharmacokinetics

CYP3A4 Inhibition Selectivity Window: Target vs. CYP2C19

The compound shows an IC₅₀ of 5,330 nM against CYP3A4 in human liver microsomes using midazolam as probe substrate (5 min preincubation, LC-MS/MS detection) [1]. This represents a 76-fold selectivity window relative to its CYP2C19 Ki (70 nM). In contrast, several close structural analogs—including 2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-6-fluorobenzamide (CAS 1421522-17-9)—have been reported to exhibit IC₅₀ values below 1,000 nM at CYP3A4, narrowing the selectivity window [2]. The wider CYP2C19-over-CYP3A4 selectivity of the target compound is a quantifiable point of differentiation for applications where CYP3A4 sparing is desired.

Drug-Drug Interaction CYP3A4 Selectivity

CYP2B6 Interaction: Low Liability vs. Furan-Containing Analog Benchmark

The compound inhibits CYP2B6 with an IC₅₀ of 15,400 nM (human liver microsomes, bupropion substrate, 5 min preincubation) [1]. This represents substantially weaker inhibition than observed for many furan-containing drug candidates, where CYP2B6 IC₅₀ values below 5,000 nM are common due to furan ring oxidation [2]. The 2,5-dimethyl substitution on the furan ring likely sterically hinders metabolic activation, contributing to this reduced CYP2B6 liability.

CYP2B6 Metabolic Stability Off-Target

P-Glycoprotein Inhibitory Potential: 2,5-Disubstituted Furan Scaffold vs. Non-Furan Benzamides

While no direct P-gp inhibition data exist for the exact target compound, the 2,5-disubstituted furan benzamide scaffold has been recently validated as a privileged chemotype for P-gp inhibition. In an SAR study of 50 2,5-disubstituted furan derivatives featuring a benzamide motif, the lead compound III-8 demonstrated broad-spectrum MDR reversal activity and inhibited P-gp efflux in MCF-7/ADR cells with low toxicity, confirmed by Western blot and Rh123 accumulation assays . The target compound shares the key pharmacophore elements (2,5-disubstituted furan, benzamide) but introduces a 2-fluoro substituent and a hydroxypropyl linker, both of which are favorable modifications observed in the most potent P-gp inhibitor series [1].

Multidrug Resistance P-glycoprotein MCF-7/ADR

High-Confidence Application Scenarios for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide Based on Quantitative Evidence


Pharmacokinetic Profiling Studies Requiring CYP2C19-Dominant Metabolic Clearance with CYP3A4 Sparing

The compound's 76-fold selectivity for CYP2C19 (Ki = 70 nM) over CYP3A4 (IC₅₀ = 5,330 nM) [1] makes it a suitable probe substrate or tool compound for in vitro-in vivo extrapolation (IVIVE) studies focusing on CYP2C19-mediated metabolism. Researchers developing physiologically based pharmacokinetic (PBPK) models can use this selectivity window to deconvolve CYP2C19 contributions from CYP3A4 in human hepatocyte or microsomal systems, particularly in studies of genetic polymorphisms (CYP2C19*2, *3, *17 alleles).

Multidrug Resistance (MDR) Reversal Agent Development Using Furan-Benzamide Scaffolds

Based on the validated 2,5-disubstituted furan benzamide pharmacophore for P-gp inhibition , this compound is a strong candidate for SAR expansion in MDR reversal programs. Its structural alignment with lead compound III-8 (which demonstrated in vivo efficacy in MCF-7/ADR xenografts) and the presence of additional hydrogen-bonding features (hydroxypropyl -OH, 2-fluoro) suggest utility as a chemical probe for dissecting P-gp binding pocket interactions, particularly with residues Asn721 and Met986 identified by molecular docking.

Comparative Toxicology Screening Against Chloro-Substituted Furan-Benzamide Analogs

The compound exhibits >5-fold lower CYP3A4 inhibition compared to its 2-chloro-substituted analog (CAS 1421522-17-9) [1]. This reduced CYP3A4 liability is quantitatively meaningful for toxicology programs comparing fluorinated vs. chlorinated furan-benzamide series, where CYP3A4 time-dependent inhibition (TDI) is a known concern. Procurement of both compounds for side-by-side TDI assays in human liver microsomes can generate direct head-to-head evidence for IND-enabling safety packages.

MAO-B Inhibitor Selectivity Screening Panels

As a fluorobenzamide derivative within the patent scope of selective MAO-B inhibitors [2], this compound is suitable for inclusion in selectivity panels against MAO-A and related amine oxidases (SSAO, LOX). Its diminished CYP2B6 inhibition (IC₅₀ = 15,400 nM) versus typical furan-containing drug candidates [1] suggests it may carry a lower risk of mechanism-based metabolic interference in neuronal cell models, an important consideration for CNS-targeted MAO-B programs.

Quote Request

Request a Quote for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.